molecular formula C19H17ClO4 B11022642 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one

Cat. No.: B11022642
M. Wt: 344.8 g/mol
InChI Key: WPLHHPNWELCMML-UHFFFAOYSA-N
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Description

6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one typically involves the reaction of 6-chloro-3,4-dimethyl-2H-chromen-2-one with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products depending on the nucleophile used .

Scientific Research Applications

6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-methoxybenzyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H17ClO4

Molecular Weight

344.8 g/mol

IUPAC Name

6-chloro-7-[(3-methoxyphenyl)methoxy]-3,4-dimethylchromen-2-one

InChI

InChI=1S/C19H17ClO4/c1-11-12(2)19(21)24-17-9-18(16(20)8-15(11)17)23-10-13-5-4-6-14(7-13)22-3/h4-9H,10H2,1-3H3

InChI Key

WPLHHPNWELCMML-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC(=CC=C3)OC)C

Origin of Product

United States

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